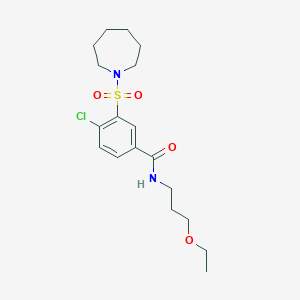
3-(azepan-1-ylsulfonyl)-4-chloro-N-(3-ethoxypropyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(azepan-1-ylsulfonyl)-4-chloro-N-(3-ethoxypropyl)benzamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. The compound features a benzamide core substituted with an azepane ring, a sulfonyl group, a chloro group, and an ethoxypropyl chain, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepan-1-ylsulfonyl)-4-chloro-N-(3-ethoxypropyl)benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-chlorobenzoic acid with an appropriate amine under acidic or basic conditions.
Introduction of the Azepane Ring: The azepane ring can be introduced through nucleophilic substitution reactions, where the benzamide core reacts with azepane under suitable conditions.
Sulfonylation: The sulfonyl group can be introduced by reacting the intermediate with a sulfonyl chloride derivative.
Ethoxypropyl Chain Addition: The ethoxypropyl chain can be added through alkylation reactions using ethoxypropyl halides.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-(azepan-1-ylsulfonyl)-4-chloro-N-(3-ethoxypropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
科学的研究の応用
3-(azepan-1-ylsulfonyl)-4-chloro-N-(3-ethoxypropyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical agents with potential therapeutic effects.
Material Science: The compound’s unique chemical structure can be explored for the development of novel materials with specific properties.
作用機序
The mechanism of action of 3-(azepan-1-ylsulfonyl)-4-chloro-N-(3-ethoxypropyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group and the azepane ring may play crucial roles in binding to the active sites of these targets, leading to inhibition or activation of specific biochemical pathways.
類似化合物との比較
Similar Compounds
- 3-(azepan-1-ylsulfonyl)-N-(4H-1,2,4-triazol-3-yl)benzamide
- 4-(1-azepanylsulfonyl)-N-(3-ethoxypropyl)benzamide
Uniqueness
3-(azepan-1-ylsulfonyl)-4-chloro-N-(3-ethoxypropyl)benzamide is unique due to the presence of the chloro group and the ethoxypropyl chain, which may impart distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C18H27ClN2O4S |
|---|---|
分子量 |
402.9 g/mol |
IUPAC名 |
3-(azepan-1-ylsulfonyl)-4-chloro-N-(3-ethoxypropyl)benzamide |
InChI |
InChI=1S/C18H27ClN2O4S/c1-2-25-13-7-10-20-18(22)15-8-9-16(19)17(14-15)26(23,24)21-11-5-3-4-6-12-21/h8-9,14H,2-7,10-13H2,1H3,(H,20,22) |
InChIキー |
ZRBBUXJUBWRUBI-UHFFFAOYSA-N |
正規SMILES |
CCOCCCNC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N2CCCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B12470958.png)
![2-(3,4-dimethoxyphenyl)-N-[3-(4-methylpiperidin-1-yl)propyl]acetamide](/img/structure/B12470965.png)
-(4-methylphenyl)diazenyl]phenyl}amino)methylidene]carbamate (non-preferred name)](/img/structure/B12470975.png)
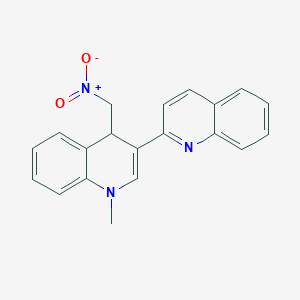
![4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl phenylacetate](/img/structure/B12470983.png)
![N~2~-(dimethylsulfamoyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-phenylglycinamide](/img/structure/B12470985.png)
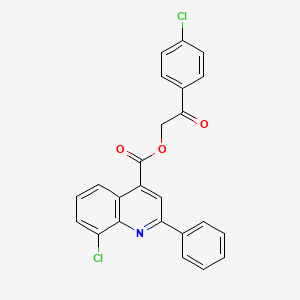
![5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-amine](/img/structure/B12470993.png)
![N~2~-benzyl-N~2~-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B12471014.png)
![N-(4-iodophenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12471019.png)
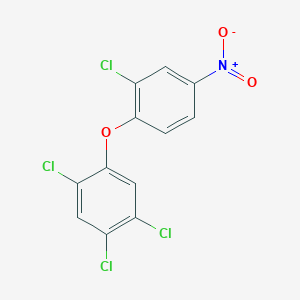
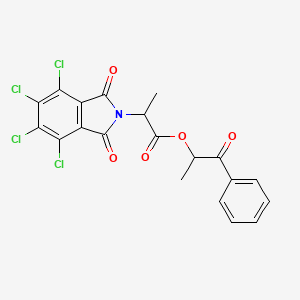
![6-[(Dibenzylamino)methyl]-2,3-dimethylphenol](/img/structure/B12471028.png)
![4-chloro-3-methylphenyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate](/img/structure/B12471029.png)
